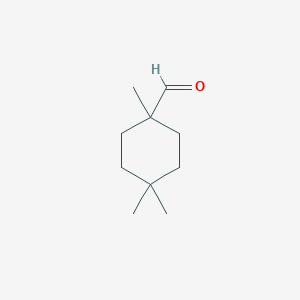

1,4,4-Trimethylcyclohexane-1-carbaldehyde

Description

1,4,4-Trimethylcyclohexane-1-carbaldehyde is an organic compound with the molecular formula C10H18O It is a derivative of cyclohexane, characterized by the presence of three methyl groups and an aldehyde functional group

Properties

IUPAC Name |

1,4,4-trimethylcyclohexane-1-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O/c1-9(2)4-6-10(3,8-11)7-5-9/h8H,4-7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXVIIVYSWHVDGB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(CC1)(C)C=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

140423-42-3 | |

| Record name | 1,4,4-trimethylcyclohexane-1-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,4,4-Trimethylcyclohexane-1-carbaldehyde can be synthesized through several methods. One common approach involves the alkylation of cyclohexanecarboxaldehyde. For instance, the reaction of cyclohexanecarboxaldehyde with methylmagnesium bromide (MeMgBr) in tetrahydrofuran (THF) at low temperatures can yield the desired product .

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale chemical synthesis using similar alkylation reactions. The process is optimized for yield and purity, often involving purification steps such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions: 1,4,4-Trimethylcyclohexane-1-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde can be reduced to the corresponding alcohol.

Substitution: The methyl groups can participate in substitution reactions under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like halogens or other electrophiles can be used for substitution reactions.

Major Products Formed:

Oxidation: 1,4,4-Trimethylcyclohexane-1-carboxylic acid.

Reduction: 1,4,4-Trimethylcyclohexane-1-methanol.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

1,4,4-Trimethylcyclohexane-1-carbaldehyde has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: Its derivatives are studied for potential biological activity.

Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

Industry: It is used in the production of fragrances and flavoring agents due to its aldehyde group

Mechanism of Action

The mechanism of action of 1,4,4-trimethylcyclohexane-1-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form Schiff bases with amines, which are important in biological systems. Additionally, its structural features allow it to participate in various chemical pathways, influencing its reactivity and interactions.

Comparison with Similar Compounds

- 1,3,3-Trimethylcyclohex-1-ene-4-carboxaldehyde

- 4-Hydroxy-2,6,6-trimethylcyclohex-1-enecarbaldehyde

Comparison: 1,4,4-Trimethylcyclohexane-1-carbaldehyde is unique due to the specific positioning of its methyl groups and the presence of an aldehyde functional group. This structural arrangement imparts distinct chemical properties and reactivity compared to its analogs .

Biological Activity

1,4,4-Trimethylcyclohexane-1-carbaldehyde is a compound of interest due to its diverse biological activities. This article explores its biochemical properties, cellular effects, molecular mechanisms, and potential applications in various fields.

Chemical Structure and Properties

This compound has the molecular formula and features a cyclohexane ring with three methyl groups and an aldehyde functional group. Its structure contributes to its reactivity and interaction with biological systems.

Research indicates that this compound exhibits several biochemical properties:

- Antimicrobial Activity : The compound has shown potential antimicrobial effects against various pathogens, making it a candidate for further exploration in medicinal chemistry.

- Antioxidant Properties : It may act as an antioxidant, protecting cells from oxidative stress by scavenging free radicals .

Cellular Effects

The compound influences various cellular processes:

- Cytotoxicity : Studies have reported that this compound can induce cytotoxic effects on cancer cells, promoting apoptosis and inhibiting proliferation.

- Gene Expression Modulation : It may alter gene expression profiles in treated cells, impacting pathways related to cell survival and death .

Molecular Mechanisms

The biological activity of this compound is mediated through several molecular mechanisms:

- Enzyme Interaction : The compound can interact with specific enzymes, potentially inhibiting their activity. This interaction may lead to altered metabolic pathways within cells .

- Signaling Pathways : It influences cellular signaling pathways that regulate apoptosis and cell cycle progression. For instance, it may affect the BCL2 family proteins involved in apoptosis regulation .

Case Studies

- Anticancer Activity : In vitro studies demonstrated that treatment with this compound resulted in a significant reduction of viable cancer cells in cultures derived from breast and prostate cancer lines. The IC50 values observed were promising for further development as a therapeutic agent .

- Antimicrobial Efficacy : A series of tests against bacterial strains such as Staphylococcus aureus and Escherichia coli showed that the compound possesses notable antibacterial properties with minimum inhibitory concentrations (MIC) ranging from 50 to 100 µg/mL .

Dosage Effects in Animal Models

Research into dosage effects reveals that higher concentrations of this compound correlate with increased biological activity but also raise concerns about potential toxicity. In animal models, dose-dependent studies indicate that moderate doses enhance therapeutic effects while minimizing adverse reactions .

Metabolic Pathways

The compound influences various metabolic pathways by modulating cytochrome P450 enzyme activities. This modulation can affect the metabolism of other drugs and compounds within the body.

Transport and Distribution

Studies on the transport mechanisms indicate that this compound is distributed across different tissues following administration. Its distribution pattern suggests potential for localized therapeutic effects depending on the route of administration .

Scientific Research Applications

The diverse biological activities of this compound make it suitable for applications in:

- Pharmaceutical Development : Its antimicrobial and anticancer properties position it as a candidate for drug development targeting infections and tumors.

| Application Area | Potential Use |

|---|---|

| Pharmaceuticals | Antimicrobial agents |

| Oncology | Anticancer therapeutics |

| Biochemistry | Study of metabolic interactions |

| Environmental Science | Investigating volatile organic compounds |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.